REACTION_CXSMILES
|
O.Cl.[NH:3]([C:5]1[N:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:15])[NH:10]2)[NH2:4].C[O-].[Na+]>CO>[NH:3]([C:5]1[N:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:15])[NH:10]2)[NH2:4] |f:0.1.2,3.4|
|
Name
|
5-hydrazino-1,6-naphthyridin-2(1H)-one monohydrochloride monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl.N(N)C1=C2C=CC(NC2=CC=N1)=O
|
Name
|
sodium methoxide
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=C2C=CC(NC2=CC=N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |